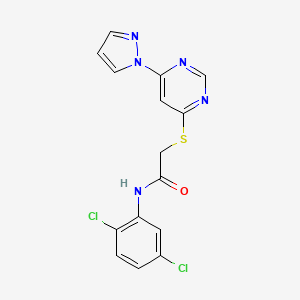

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide

描述

属性

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N5OS/c16-10-2-3-11(17)12(6-10)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQRNBSDCYATLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.

Thioether formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, often using thiolating agents under controlled conditions.

Acetamide formation: The final step involves the acylation of the thioether intermediate with 2,5-dichlorophenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and lung (A549) cancers. Typical IC₅₀ values range from 0.01 µM to 26 µM, indicating potent cytotoxic effects against tumor growth.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or function, making it a potential candidate for antibiotic development.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes:

- Cyclin-dependent Kinases (CDKs) : A study focusing on the inhibition of CDKs revealed that some derivatives displayed over 69% inhibition in K562 cells. This suggests a role in regulating the cell cycle, which could be pivotal in cancer therapy.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Cytotoxicity Assessment : A study evaluated pyrazole derivatives against HepG2 liver cancer cells, reporting significant cytotoxicity with IC₅₀ values as low as 0.95 nM for certain compounds.

- CDK Inhibition : Another investigation into CDK inhibitors found that specific compounds led to substantial cell cycle arrest in various cancer models.

作用机制

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogues

Key Observations:

The 2,5-dichlorophenyl substituent (vs. 2,3-dichlorophenyl in ) could alter steric and electronic properties, affecting crystal packing or binding affinity.

Bond Lengths and Conformation :

- The C–S bond lengths in analogues (1.759–1.795 Å) suggest typical values for thioether bridges, likely consistent in the target compound .

- The near-perpendicular dihedral angle (91.9°) in contrasts with the planar acetamide-benzene alignment in , indicating substituent-dependent conformational flexibility.

Synthesis: All compounds employ thiopyrimidine alkylation with chloroacetamides, suggesting the target compound was synthesized similarly under refluxing ethanol or acetone .

Hydrogen Bonding and Crystallographic Insights

While crystallographic data for the target compound is absent, patterns in analogues suggest:

Implications for Physical and Chemical Properties

- Melting Points : The 230°C melting point of reflects strong intermolecular forces (H-bonding, dipole-dipole). The target compound’s pyrazole may similarly elevate its melting point.

- Solubility: The 2,5-dichlorophenyl group’s electron-withdrawing nature may reduce solubility compared to non-chlorinated analogues like .

生物活性

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a thioether derivative that combines a pyrazole ring, a pyrimidine moiety, and a dichlorophenyl acetamide structure. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by inhibiting enzyme activity through binding to active sites or modulating receptor functions, leading to alterations in cellular pathways and biological responses .

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities associated with related compounds:

| Compound Class | Structure Characteristics | Biological Activity |

|---|---|---|

| Thioether derivatives | Contains thioether linkages | Antimicrobial |

| Pyrazole derivatives | Features pyrazole rings | Anticancer |

| Acetamides | Includes acetamide functionalities | Anti-inflammatory |

Case Studies and Research Findings

- Anticancer Activity : A study evaluating similar thioether compounds revealed significant anticancer properties linked to the pyrazole moiety. Compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure could enhance efficacy .

- Antimicrobial Properties : Research has shown that thioether derivatives exhibit antimicrobial activity against a range of pathogens. For instance, compounds with similar thioether structures have been tested against bacterial strains, showing promising results in inhibiting growth .

- Inhibition of Enzymatic Activity : The compound's mechanism involves the inhibition of specific enzymes such as kinases and proteases, which are crucial for cancer cell proliferation. In vitro studies have demonstrated that modifications in the dichlorophenyl group can significantly affect the inhibitory potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that variations in the substituents on the pyrazole and pyrimidine rings can lead to substantial changes in biological activity. For example:

- Substituting different groups on the pyrimidine ring has been shown to enhance selectivity towards specific targets while reducing off-target effects.

- The presence of halogen atoms (e.g., chlorine) in the phenyl ring increases lipophilicity, which may improve cell membrane permeability and bioavailability .

常见问题

Q. Basic Characterization

- ¹H NMR : Key peaks include aromatic protons (δ 7.28–8.67 ppm for pyrimidine and dichlorophenyl groups) and acetamide NH (δ 10.10–12.50 ppm) .

- ¹³C NMR : Carbonyl signals (C=O at ~170 ppm) and thioether linkages (C-S at ~40 ppm) validate connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (e.g., m/z 344.21) and fragments (e.g., pyrazole loss) .

Advanced Validation : 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., pyrimidine-thioether junction) .

What in vitro assays evaluate biological activity?

Q. Basic Screening

- Enzyme Inhibition : Test against α-glucosidase (IC₅₀ < 0.1 μM) using spectrophotometric assays .

- Receptor Modulation : Radioligand binding assays (e.g., GPCR targets) with HEK293 cells transfected with receptor plasmids .

Advanced Models : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., TRP channel modulation) .

How do structural modifications impact properties and bioactivity?

Q. Basic SAR Analysis

- Pyrazole Substitution : 3,5-Dimethyl groups enhance lipophilicity (logP +0.5), improving membrane permeability .

- Dichlorophenyl Position : 2,5-dichloro substitution increases steric hindrance, reducing off-target binding vs. 2,4-dichloro analogs .

Advanced Design : Introduce fluorinated groups (e.g., CF₃) to boost metabolic stability while monitoring toxicity via hepatic microsomal assays .

What computational methods predict protein-binding interactions?

Q. Basic Approaches

- Molecular Docking : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., CDK2; ΔG < −8 kcal/mol) .

- DFT Calculations : Optimize ligand geometry at B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bond donors .

Advanced Modeling : Combine MD simulations (AMBER) with free-energy perturbation (FEP) to quantify binding kinetics (kₒₙ/kₒff) .

How to resolve contradictions in biological activity across models?

Q. Basic Troubleshooting

- Cell vs. In Vivo Discrepancies : Check bioavailability via pharmacokinetic profiling (Cmax, t₁/₂) and adjust formulations (e.g., PEGylation) .

- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) and use orthogonal methods (e.g., SPR for binding affinity) .

Advanced Analysis : Apply machine learning (e.g., random forests) to identify confounding variables (e.g., serum protein binding) .

What crystallization strategies determine 3D structure?

Q. Basic Crystallography

- Solvent Systems : Slow evaporation from methanol/acetone (1:1) yields diffraction-quality crystals .

- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) datasets .

Advanced Refinement : SHELXL-2018 refines anisotropic displacement parameters and models disorder (R₁ < 0.05) .

How to design SAR studies for derivatives?

Q. Basic SAR Framework

- Core Modifications : Replace pyrimidine with triazine to assess impact on π-π stacking .

- Substituent Scanning : Synthesize analogs with halogens (F, Cl, Br) at dichlorophenyl positions .

Advanced Profiling : Use fragment-based screening (e.g., X-ray crystallography) to identify allosteric binding pockets .

What challenges arise in impurity quantification?

Q. Basic Chromatography

- HPLC Methods : C18 column (5 μm, 250 mm), acetonitrile/water (70:30), UV detection at 254 nm resolves byproducts (e.g., dechlorinated impurities) .

- Limits of Detection (LOD) : Achieve <0.1% impurity levels with UPLC-MS/MS .

Advanced Solutions : Implement charged aerosol detection (CAD) for non-UV-active impurities .

How do solvent and atmosphere affect intermediate stability?

Q. Basic Stability Studies

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize thiolate intermediates but risk hydrolysis; switch to THF for moisture-sensitive steps .

- Inert Atmosphere : Argon sparging prevents oxidation of thioether linkages during acylation .

Advanced Monitoring : Use in situ FTIR to track intermediate degradation (e.g., C=O band shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。